

# Spectroscopic analysis for the structural confirmation of N-Boc-N-methylantranilic acid

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## Compound of Interest

Compound Name: 2-((*tert*-Butoxycarbonyl)  
(methyl)amino)benzoic acid

Cat. No.: B558154

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## Spectroscopic Scrutiny: Confirming the Structure of N-Boc-N-methylantranilic Acid

A detailed spectroscopic analysis of N-Boc-N-methylantranilic acid provides unambiguous confirmation of its molecular structure. Through a comparative evaluation of its Fourier-transform infrared (FTIR), nuclear magnetic resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), and mass spectrometry (MS) data against its precursors, N-methylantranilic acid and anthranilic acid, the successful incorporation of the *tert*-butoxycarbonyl (Boc) protecting group is definitively established.

This guide presents the experimental data and protocols supporting the structural verification of N-Boc-N-methylantranilic acid, a key building block in the synthesis of various pharmaceutical compounds and organic molecules. The following sections detail the spectroscopic characteristics of the target molecule and provide a comparative analysis with related structures.

## Comparative Spectroscopic Data

The structural differences between N-Boc-N-methylantranilic acid and its analogues are clearly reflected in their respective spectroscopic data. The addition of the N-Boc protecting group introduces characteristic signals in the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FTIR spectra, and a corresponding increase in the molecular weight is observed in the mass spectrum.

Spectroscopic Technique	N-Boc-N-methylantranilic acid	N-methylantranilic acid	Anthranilic acid
<sup>1</sup> H NMR (ppm)	Aromatic Protons: 7.14-7.92 (m, 4H), N-CH <sub>3</sub> : ~3.2 (s, 3H), Boc (t-butyl): ~1.4 (s, 9H), COOH: ~11.72 (s, 1H)	Aromatic Protons: 6.57-7.82 (m, 4H), N-CH <sub>3</sub> : 2.84 (s, 3H), NH: ~9.5 (br s, 1H), COOH: ~13.0 (br s, 1H)	Aromatic Protons: 6.52-7.72 (m, 4H), NH <sub>2</sub> : ~5.9 (br s, 2H), COOH: ~11.5 (br s, 1H)
<sup>13</sup> C NMR (ppm)	C=O (Carbamate): ~160.3, C=O (Carboxylic Acid): ~172.0, Aromatic C: 110.6-147.5, N-CH <sub>3</sub> : ~37.0, Boc C(CH <sub>3</sub> ) <sub>3</sub> : ~80.0, Boc C(CH <sub>3</sub> ) <sub>3</sub> : ~28.0	C=O (Carboxylic Acid): ~171.0, Aromatic C: 111.0-150.0, N-CH <sub>3</sub> : ~30.0	C=O (Carboxylic Acid): ~170.0, Aromatic C: 115.0-151.0
FTIR (cm <sup>-1</sup> )	C=O (Carbamate): ~1753, C=O (Carboxylic Acid): ~1680-1700, C-H (aliphatic): ~2937, O-H (Carboxylic Acid): ~2500-3300 (broad)	N-H stretch: ~3380, C=O (Carboxylic Acid): ~1660, C-H (aromatic/aliphatic): ~2900-3100, O-H (Carboxylic Acid): ~2500-3300 (broad)	N-H stretch (asymmetric & symmetric): ~3470 & ~3360, C=O (Carboxylic Acid): ~1670, O-H (Carboxylic Acid): ~2500-3300 (broad)
Mass Spec (m/z)	[M-H] <sup>-</sup> : 250.1 (Expected: 250.12 for C <sub>13</sub> H <sub>16</sub> NO <sub>4</sub> <sup>-</sup> )	[M] <sup>+</sup> : 151.1 (Expected: 151.16 for C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> )	[M] <sup>+</sup> : 137.1 (Expected: 137.14 for C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> )

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For  $^{13}\text{C}$  NMR, spectra were obtained with broadband proton decoupling, using 1024 scans and a relaxation delay of 2 seconds.

## Fourier-Transform Infrared (FTIR) Spectroscopy

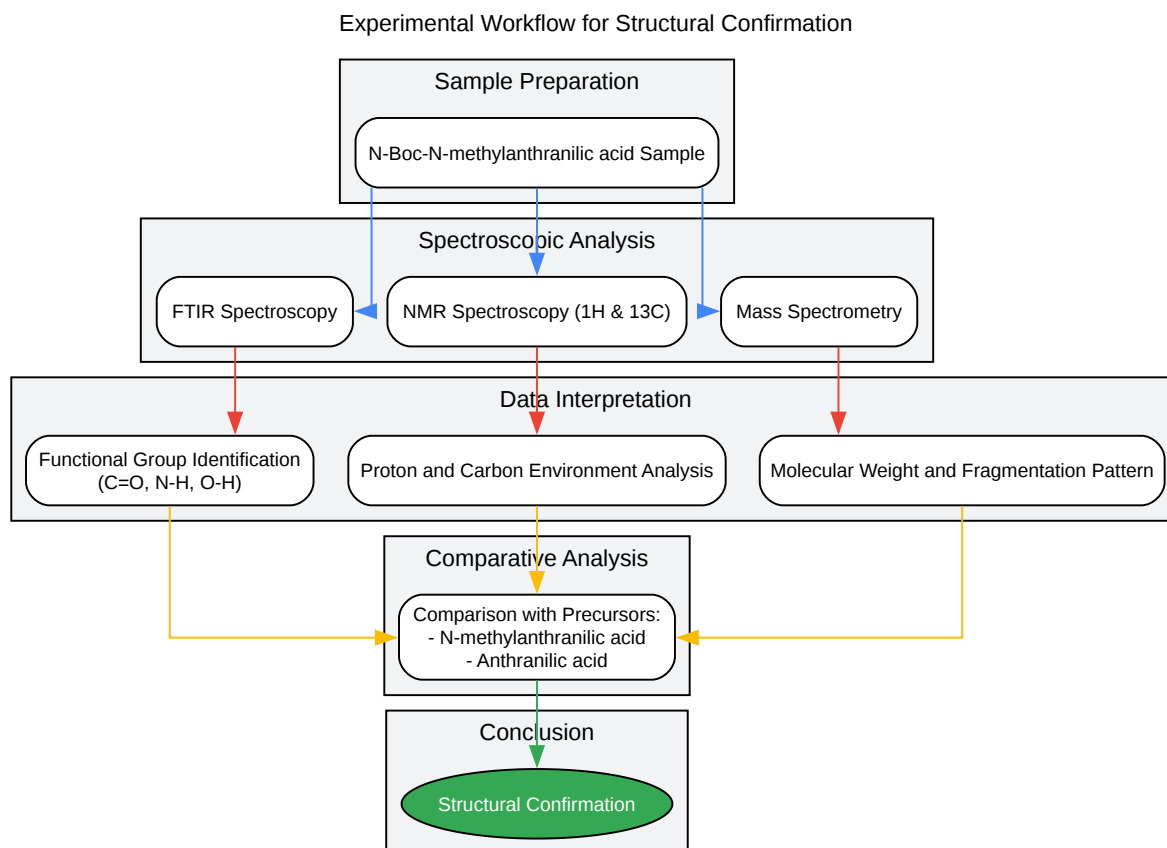
FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

## Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in negative ion mode for N-Boc-N-methylantranilic acid and electron ionization (EI) for N-methylantranilic acid and anthranilic acid. For ESI, the sample was dissolved in a suitable solvent like methanol and infused into the mass spectrometer. For EI, a direct insertion probe was used to introduce the solid sample into the ion source.

## Data Visualization

The logical workflow for the spectroscopic analysis and structural confirmation is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of N-Boc-N-methylantranilic acid.

The structural elucidation of N-Boc-N-methylantranilic acid is a clear-cut process when the appropriate spectroscopic techniques are employed. The presence of the Boc group is unequivocally confirmed by the characteristic signals in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the distinct carbonyl stretch in the FTIR spectrum, and the increased molecular weight detected by mass spectrometry. This comprehensive analysis provides a solid foundation for its use in further research and development.

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